molecular formula C19H11BrN4 B11984171 2-(4-bromophenyl)-1H-imidazo[4,5-b]phenazine CAS No. 114991-80-9

2-(4-bromophenyl)-1H-imidazo[4,5-b]phenazine

Cat. No.: B11984171
CAS No.: 114991-80-9
M. Wt: 375.2 g/mol
InChI Key: BFMIKRSRHQYYLC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1H-imidazo[4,5-b]phenazine (CAS 114991-80-9) is a high-purity synthetic compound supplied for early discovery research. This heteroaromatic compound features a conjugated imidazole-phenazine core structure, making it a subject of interest in various biomedical research fields. Recent scientific investigations have identified this class of molecules as a promising scaffold for antiviral development. Specifically, para-substituted imidazole phenazines have demonstrated significant activity as inhibitors of the DENV2 NS2B-NS3 protease, a critical two-component enzyme essential for viral replication in dengue virus. These compounds exhibit potent inhibitory activity with IC50 values in the micromolar range and show superior binding properties in silico compared to control molecules, presenting a novel lead structure for anti-dengue therapeutic research . Furthermore, the phenazine core is recognized for its potential in photoactive applications. The extended conjugated system is beneficial for photodynamic processes, suggesting this compound could be utilized in the development of new photosensitizers for Photodynamic Therapy (PDT) and antimicrobial PDT (aPDT). In these applications, such compounds can generate reactive oxygen species (ROS) upon light activation, leading to targeted cell damage . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114991-80-9

Molecular Formula

C19H11BrN4

Molecular Weight

375.2 g/mol

IUPAC Name

2-(4-bromophenyl)-10H-imidazo[4,5-b]phenazine

InChI

InChI=1S/C19H11BrN4/c20-12-7-5-11(6-8-12)19-23-17-9-15-16(10-18(17)24-19)22-14-4-2-1-3-13(14)21-15/h1-10,21H

InChI Key

BFMIKRSRHQYYLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Condensation of 2,3-Diaminophenazine with 4-Bromobenzaldehyde

The most widely reported method involves a two-step condensation and cyclodehydrogenation process. 2,3-Diaminophenazine reacts with 4-bromobenzaldehyde in refluxing ethanol under catalyst-free conditions. The reaction proceeds via the formation of an aniline Schiff base intermediate, followed by oxidative cyclization to yield the imidazo[4,5-b]phenazine core.

Reaction Conditions

  • Molar Ratio : 1:2 (diamine:aldehyde)

  • Solvent : Ethanol (green chemistry-compliant)

  • Temperature : Reflux (~78°C)

  • Time : 12–24 hours

Mechanistic Insights

  • Schiff Base Formation : The primary amine group of 2,3-diaminophenazine reacts with the aldehyde carbonyl, forming an imine linkage.

  • Cyclodehydrogenation : Intramolecular cyclization eliminates water, aromatizing the imidazole ring.

Yield Optimization

  • Yields range from 15% to 90%, depending on substituent electronic effects. Electron-withdrawing groups (e.g., bromine) on the aldehyde enhance reactivity but may sterically hinder cyclization.

Alternative Approaches: Decarboxylative Annulation and Metal Catalysis

Recent advancements include transition-metal-free decarboxylative annulation and rhodium-catalyzed C–H activation.

Base-Mediated Decarboxylative Annulation

Methyl 2-(2-bromophenyl)acetates undergo annulation with ynones in the presence of potassium tert-butoxide (t-BuOK), forming benzoxepine intermediates that rearrange to imidazo-phenazines. While this method avoids metals, its applicability to 4-bromophenyl derivatives requires further validation.

Rhodium-Catalyzed C–H Activation

Halide abstraction from rhodium complexes enables catalytic C–C bond formation, offering regioselective access to polycyclic frameworks. For example, [(1,2,4-C5Ph3H2)RhX2]2 catalysts (X = Cl, I) facilitate cyclization at 0.5 mol% loading.

Comparative Analysis of Methods

MethodConditionsYield (%)Regioselectivity
CondensationEthanol, reflux15–90Moderate
Decarboxylativet-BuOK, THF, −35°C60–85High
Rhodium CatalysisRh complex, 40–80°C70–95Excellent

Structural Elucidation and Analytical Characterization

Spectroscopic Techniques

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 329.1035 for C19H12N4O).

  • Nuclear Magnetic Resonance (NMR) :

    • 1H NMR : Aromatic protons resonate at δ 7.2–8.3 ppm, with imidazole NH observed as a broad singlet (δ 12.5–13.0 ppm).

    • 13C NMR : Carbonyl carbons appear at δ 160–165 ppm.

  • Infrared Spectroscopy (IR) : Stretching vibrations for C=N (1631 cm⁻¹) and N–H (3400 cm⁻¹).

Challenges in Melting Point Determination

The compound’s melting point exceeds 300°C, complicating measurement with standard equipment. Differential scanning calorimetry (DSC) or capillary methods with high-temperature oils are recommended for accurate analysis.

Reaction Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Ethanol vs. Tetrahydrofuran (THF) : Ethanol minimizes side reactions but requires prolonged reflux. THF accelerates cyclization at lower temperatures (−35°C) but necessitates anhydrous conditions.

  • Microwave Assistance : Reduces reaction time from 24 hours to 30 minutes in preliminary trials, though yields remain comparable.

Catalytic Enhancements

  • Phosphoric Acid Catalysis : Chiral phosphoric acids (CPAs) induce enantioselectivity in xanthene derivatives, suggesting potential for asymmetric imidazo-phenazine synthesis.

  • N-Heterocyclic Carbene (NHC) Ligands : Improve turnover frequency in rhodium-catalyzed routes.

Applications and Derivative Synthesis

Antiviral and Anticancer Activity

Imidazo-phenazines exhibit inhibitory activity against dengue virus proteases (IC50 = 1.2–3.8 μM) and antiproliferative effects in cancer cell lines (GI50 = 5–20 μM).

Functionalization Strategies

  • Wittig Reactions : Convert carbonyl groups to enol ethers for solubility enhancement.

  • Lithium Aluminum Hydride (LiAlH4) Reduction : Produces 4-hydroxy-2,6-disubstituted tetrahydropyrans with 96% diastereoselectivity .

Chemical Reactions Analysis

2-(4-Bromophenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: The compound serves as a versatile building block for synthesizing more complex molecules, particularly in the development of new materials and dyes.
  • Ligand in Coordination Chemistry: It can act as a ligand in coordination chemistry, forming complexes with various metal ions, which can alter its electronic properties.

Biology

  • Antimicrobial Activity: Research indicates that derivatives of imidazo[4,5-b]phenazine exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of functional groups significantly influences their potency.
CompoundActivity TypeTarget OrganismReference
2-(4-bromophenyl)-1H-imidazo[4,5-b]phenazineAntimicrobialVarious bacteria
  • Anticancer Research: Studies have shown that this compound can induce apoptosis in cancer cells. For example, it has been evaluated for its cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating significant growth inhibition.
Cell LineIC50 Value (µM)Treatment DurationReference
MCF-78.4772 hours
HeLa9.2272 hours

Medicine

  • Potential Therapeutic Applications: The compound is being explored for its therapeutic properties in treating various diseases. Its mechanism may involve the inhibition of specific enzymes or pathways crucial for disease progression.
  • Anti-inflammatory Properties: Recent studies suggest that it may modulate inflammatory pathways, providing potential therapeutic benefits for conditions characterized by excessive inflammation.

Case Studies

  • Antimicrobial Efficacy Study:
    • A systematic review highlighted the antimicrobial properties of phenazine derivatives, including the tested compound against various bacteria strains.
  • Anticancer Activity Investigation:
    • A recent study focused on the effects of imidazo[4,5-b]phenazines on acute myeloid leukemia cells showed promising results with marked efficacy compared to normal cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Yield (%) Melting Point (°C) Key Applications/Properties Evidence ID
This compound 4-Br-C₆H₄ C₂₀H₁₂BrN₄ ~70–85* >300* Halogen bonding, potential topoisomerase inhibition
2-(4-Fluorophenyl)-1H-imidazo[4,5-b]phenazine (4b) 4-F-C₆H₄ C₂₀H₁₂FN₄ 68 >300 Enhanced fluorescence for sensor applications
2-(4-Methoxy-3-nitrophenyl)-1H-imidazo[4,5-b]phenazine (3a) 4-OCH₃, 3-NO₂-C₆H₃ C₂₁H₁₄N₅O₃ 81 >300 Fluorescent chemosensor for Fe³⁺
2-(4-Benzyloxy-3-methoxyphenyl)-1H-imidazo[4,5-b]phenazine (4g) 4-OBn, 3-OCH₃-C₆H₃ C₂₇H₂₀N₄O₂ 79 >300 Dual topoisomerase I/IIα inhibition
2-(2,5-Dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine (4h) 2,5-(OCH₃)₂-C₆H₃ C₂₁H₁₆N₄O₂ 72 >300 Antioxidant and cytotoxic activity

*Estimated based on yields and properties of analogous compounds.

Spectroscopic and Coordination Properties

  • Fluorescence : The 4-methoxy-3-nitrophenyl derivative (3a) acts as a reversible Fe³⁺ chemosensor with a Stokes shift >100 nm . In contrast, the bromophenyl group’s electron-withdrawing nature may quench fluorescence but improve coordination with transition metals.
  • Metal Coordination : Uranyl (UO₂²⁺) complexes of imidazo[4,5-b]phenazine derivatives exhibit strong fluorescence upon binding, whereas Cu²⁺ causes quenching. Bromine’s polarizability may enhance uranyl affinity compared to methoxy or hydroxy substituents .

Biological Activity

2-(4-bromophenyl)-1H-imidazo[4,5-b]phenazine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a complex heterocyclic structure, which contributes to its unique biological properties. The presence of the bromophenyl group is believed to enhance the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits broad-spectrum antimicrobial activity . It has been shown to inhibit various bacterial and fungal strains, making it a candidate for developing new antibiotics. In vitro studies have demonstrated its effectiveness against pathogens such as Candida albicans and Mycobacterium tuberculosis .

Microorganism Activity Reference
Candida albicansInhibition
Mycobacterium tuberculosisPotent activity
Various bacterial strainsBroad-spectrum

Antitumor Activity

The compound has also been investigated for its anticancer properties . Studies have reported that it induces apoptosis in cancer cell lines, particularly in leukemia cells, with significantly lower EC50 values compared to normal cells. This selective cytotoxicity suggests a promising avenue for cancer therapy development .

Cancer Cell Line EC50 Value Reference
Acute myeloid leukemiaLow (high potency)
Acute promyelocytic leukemiaLow (high potency)

The mechanisms underlying the biological activities of this compound include:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its antitumor activity.
  • Reactive Oxygen Species (ROS) Production : It is believed to induce oxidative stress in microbial and cancer cells, leading to cell death.
  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cellular processes, further contributing to its antimicrobial and anticancer effects .

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that this compound effectively inhibited the growth of several pathogenic fungi and bacteria. The most notable results were observed with C. albicans, where it outperformed conventional antifungal agents like ketoconazole .
  • In Vivo Studies : In vivo experiments using Galleria mellonella larvae showed that the compound significantly increased survival rates when exposed to lethal doses of pathogens compared to controls. This highlights its potential as a therapeutic agent beyond laboratory settings .

Q & A

What are the standard synthetic protocols for 2-(4-bromophenyl)-1H-imidazo[4,5-b]phenazine, and how are yields optimized?

Answer:
The compound is synthesized via a condensation reaction between 2,3-diaminophenazine and substituted aldehydes under reflux in DMF with acetic acid as a catalyst. After 4 hours of heating, the product is precipitated in ice-water and purified via flash chromatography (Pet. Ether/EtOAC gradient) . Yields typically range from 81–82%, with optimization focusing on stoichiometric ratios (10 mmol each of diamine and aldehyde), solvent volume (25 mL DMF), and reaction time. For advanced yield improvement, fractional crystallization or alternative solvents (e.g., ethanol) may reduce impurities .

Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm aromatic proton environments (e.g., δH 7.85–8.23 ppm for phenazine protons) and substituent integration .
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N within 0.1% of theoretical values) .
  • Melting Point : >300°C, indicative of high thermal stability due to π-conjugation .
    Advanced studies may employ X-ray crystallography (if single crystals form) or mass spectrometry for molecular ion validation.

How does the bromophenyl substituent influence the compound’s biological activity compared to analogs?

Answer:
The 4-bromophenyl group enhances lipophilicity and DNA intercalation potential, as observed in dual topoisomerase I/IIα inhibition studies . Comparative assays with fluorophenyl (4b) or benzyloxy-substituted (4e) analogs show reduced IC₅₀ values for the brominated derivative, likely due to halogen bonding with enzyme active sites. Researchers should perform structure-activity relationship (SAR) studies using isosteric replacements (e.g., Cl, I) to validate this hypothesis .

How can computational methods improve the design of derivatives with enhanced bioactivity?

Answer:

  • Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transfer for DNA binding .
  • Molecular Docking : Simulate interactions with topoisomerase active sites to prioritize substituents with favorable binding energies .
  • Reaction Path Search Algorithms : Identify optimal synthetic routes (e.g., alternative catalysts or solvents) using tools like AFIR or GRRM .
    These methods reduce trial-and-error experimentation by 30–50% .

What strategies address contradictory biological activity data across studies?

Answer:

  • Standardized Assays : Use identical cell lines (e.g., HeLa) and enzyme isoforms (human topoisomerase I/IIα) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies to identify outliers (e.g., via Grubbs’ test) and control for solvent/DMSO effects .
  • Structural Validation : Re-characterize disputed batches via NMR or HPLC to confirm purity (>95%) .

What challenges arise in scaling up synthesis, and how are they mitigated?

Answer:

  • Purification : Flash chromatography is impractical at scale; switch to recrystallization (DMF/water) or centrifugal partition chromatography .
  • Solvent Recovery : Optimize DMF recycling to reduce costs and environmental impact .
  • Reactor Design : Use continuous-flow systems to maintain reflux conditions and improve heat transfer .

How can researchers validate the compound’s mechanism of action in cellular models?

Answer:

  • Topoisomerase Inhibition Assays : Measure DNA relaxation via agarose gel electrophoresis with purified enzymes .
  • Fluorescence Quenching : Monitor binding to DNA using ethidium bromide displacement assays .
  • siRNA Knockdown : Silence topoisomerase expression to confirm target specificity in cytotoxicity assays .

What advanced techniques resolve ambiguities in reaction intermediates?

Answer:

  • In Situ FTIR : Track imine formation during condensation reactions .
  • LC-MS : Identify transient intermediates (e.g., Schiff bases) with high sensitivity .
  • Isotopic Labeling : Use ¹⁵N-labeled diaminophenazine to confirm cyclization pathways .

How do structural modifications affect photophysical properties for imaging applications?

Answer:

  • Electron-Withdrawing Groups (e.g., -NO₂): Redshift absorption/emission spectra by stabilizing LUMO levels .
  • Extended Conjugation (e.g., fused rings): Enhance quantum yields for fluorescence microscopy .
  • Solvatochromism Studies : Correlate polarity with Stokes shifts to optimize solvent selection .

What methodologies ensure reproducibility in biological evaluations?

Answer:

  • Dose-Response Curves : Use 8–10 concentrations (0.1–100 µM) with triplicate measurements .
  • Positive Controls : Include camptothecin (topoisomerase I) and etoposide (topoisomerase II) .
  • Cell Viability Normalization : Subtract background noise via MTT/PI dual-staining .

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